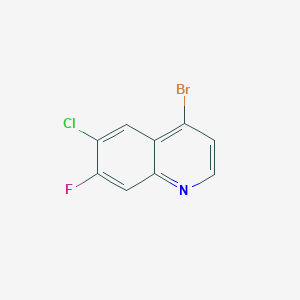

4-Bromo-6-chloro-7-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

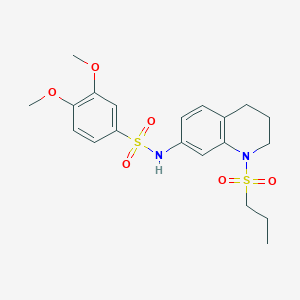

The synthesis of halogenated quinolines, such as 4-bromo-6-chloro-7-fluoroquinoline, involves multiple steps, including the use of readily available starting materials and reactions such as nucleophilic attack, halogenation, and cyclization. For example, a scalable route for synthesizing halogenated quinolines has been demonstrated with high overall yields, highlighting the practicality of synthesizing these compounds for further applications in drug discovery and antimicrobial studies (Flagstad et al., 2014).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of halogenated quinolines. The crystallographic analysis reveals the three-dimensional arrangement of atoms within the crystal lattice, including hydrogen bonding and the specific orientation of halogen atoms, which significantly impacts the chemical reactivity and interactions of these compounds (Cai et al., 2019).

Chemical Reactions and Properties

The chemical properties of 4-bromo-6-chloro-7-fluoroquinoline are influenced by the presence and position of halogen atoms, which can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are crucial for the functionalization of quinoline cores, making them valuable intermediates in the synthesis of complex organic molecules (Wlodarczyk et al., 2011).

Physical Properties Analysis

The physical properties of 4-bromo-6-chloro-7-fluoroquinoline, such as melting point, solubility, and crystalline structure, are closely related to its molecular structure. The halogen atoms contribute to the compound's polarity, affecting its solubility in various solvents and its crystallization behavior, which is essential for its purification and characterization (Choudhury et al., 2003).

Chemical Properties Analysis

The presence of bromo, chloro, and fluoro groups in the quinoline ring affects its electronic properties and reactivity. These halogens act as electron-withdrawing groups, influencing the electron density around the ring and thereby affecting the compound's reactivity towards electrophilic and nucleophilic attacks. The halogen atoms also facilitate further chemical modifications through various organic reactions, making 4-bromo-6-chloro-7-fluoroquinoline a versatile intermediate in organic synthesis (Ondi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Chloroquine Derivatives and Repurposing

Chloroquine (CQ) has historically been recognized for its antimalarial properties, but its clinical use against malaria has diminished due to the emergence of CQ-resistant Plasmodium falciparum strains. Recent research has unveiled the biochemical properties of CQ that inspired its repurposing in managing various diseases beyond malaria, including infectious and noninfectious conditions. Novel compounds based on the chloroquine scaffold, likely sharing structural similarities with 4-Bromo-6-chloro-7-fluoroquinoline, have been explored for therapeutic applications beyond their initial antimalarial intent. These efforts include studying the racemic CQ and its enantiomers for potential benefits in diseases other than malaria and evaluating structural analogs to maximize the value of 4-aminoquinolines. This indicates a broader scientific interest in chloroquine derivatives for their potential in cancer therapy and other diseases, hinting at the versatile applications of compounds like 4-Bromo-6-chloro-7-fluoroquinoline in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).

Fluoroquinolones and Antibacterial Applications

Fluoroquinolones represent a class of antibacterial agents derived from nalidixic acid, known for their broad spectrum of activity against both Gram-positive and Gram-negative organisms, including mycobacterial species and anaerobes. The introduction of fluoroquinolones marked a significant advancement in antimicrobial therapy, offering potent alternatives with good tissue penetration and a range of applications from treating bacterial infections to potentially serving as bioterrorist weapons. This class of drugs, which includes ciprofloxacin hydrochloride, showcases the importance of fluoro derivatives like 4-Bromo-6-chloro-7-fluoroquinoline in developing effective antibacterial treatments (da Silva, de Almeida, de Souza, & Couri, 2003).

Synthesis and Chemical Applications

The synthesis and characterization of compounds containing halogen substitutions, such as bromo, chloro, and fluoro, have shown significant antibacterial, anti-inflammatory, and antifungal activities. Specifically, chloro substituted compounds within this chemical class have demonstrated potent antimicrobial and anti-inflammatory properties. This underscores the chemical utility of halogenated quinolines, including 4-Bromo-6-chloro-7-fluoroquinoline, in the development of new pharmacological agents with diverse therapeutic applications (Pankaj, Vikas, Minu, & Abhishek, 2015).

Safety And Hazards

4-Bromo-6-chloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

4-bromo-6-chloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVDTYMYFOHCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-7-fluoroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)

![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)